molecular formula C10H11N4Na2O9P B12661235 2'-Xanthylic acid, disodium salt CAS No. 97635-41-1

2'-Xanthylic acid, disodium salt

Cat. No.: B12661235
CAS No.: 97635-41-1
M. Wt: 408.17 g/mol
InChI Key: KZDUVEIAYSOERP-LGVAUZIVSA-L
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Description

2’-Xanthylic acid, disodium salt is a chemical compound with the molecular formula C10H14N4NaO9P. It is a derivative of xanthine and is often used in biochemical research. This compound is known for its role in purine metabolism, where it acts as an intermediate in the synthesis of guanosine monophosphate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Xanthylic acid, disodium salt typically involves the phosphorylation of xanthosine. This process can be achieved through various methods, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

In an industrial setting, the production of 2’-Xanthylic acid, disodium salt can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2’-Xanthylic acid, disodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form xanthine derivatives.

    Reduction: Reduction reactions can convert it into other purine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Xanthine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine compounds.

Scientific Research Applications

2’-Xanthylic acid, disodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other purine derivatives.

    Biology: It plays a crucial role in the study of purine metabolism and nucleotide synthesis.

    Medicine: It is used in the development of antiviral and anticancer drugs due to its role in nucleotide synthesis.

    Industry: It is used in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of 2’-Xanthylic acid, disodium salt involves its role as an intermediate in purine metabolism. It is converted from inosine-5’-monophosphate by the enzyme inosine monophosphate dehydrogenase. This conversion is a key step in the synthesis of guanosine monophosphate, which is essential for DNA, RNA, and glycoprotein synthesis. The compound interacts with various molecular targets and pathways involved in nucleotide synthesis and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Xanthosine-5’-monophosphate: Another intermediate in purine metabolism.

    Guanosine-5’-monophosphate: A downstream product in the same metabolic pathway.

    Inosine-5’-monophosphate: The precursor in the synthesis of 2’-Xanthylic acid, disodium salt.

Uniqueness

2’-Xanthylic acid, disodium salt is unique due to its specific role in the synthesis of guanosine monophosphate. Its ability to act as an intermediate in purine metabolism makes it a valuable compound in biochemical research and pharmaceutical development.

Properties

CAS No.

97635-41-1

Molecular Formula

C10H11N4Na2O9P

Molecular Weight

408.17 g/mol

IUPAC Name

disodium;[(2R,3R,4R,5R)-2-(2,6-dioxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C10H13N4O9P.2Na/c15-1-3-5(16)6(23-24(19,20)21)9(22-3)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1

InChI Key

KZDUVEIAYSOERP-LGVAUZIVSA-L

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])NC(=O)NC2=O.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])NC(=O)NC2=O.[Na+].[Na+]

Origin of Product

United States

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